molecular formula C9H6ClNO B14020649 2-(2-Chloro-4-formylphenyl)acetonitrile

2-(2-Chloro-4-formylphenyl)acetonitrile

Cat. No.: B14020649
M. Wt: 179.60 g/mol
InChI Key: FBPASOROAYGZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-4-formylphenyl)acetonitrile is a substituted phenylacetonitrile derivative characterized by a nitrile group (-CN), a chlorine atom at the 2-position, and a formyl group (-CHO) at the 4-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. Its unique substitution pattern confers distinct electronic and steric properties, influencing reactivity and applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

2-(2-chloro-4-formylphenyl)acetonitrile

InChI

InChI=1S/C9H6ClNO/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5-6H,3H2

InChI Key

FBPASOROAYGZRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-formylphenyl)acetonitrile typically involves the reaction of 2-chloro-4-formylbenzaldehyde with acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-formylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

Scientific Research Applications

2-(2-Chloro-4-formylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-formylphenyl)acetonitrile involves its interaction with various molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the formyl and nitrile groups can undergo oxidation and reduction reactions, respectively. These chemical transformations enable the compound to exert its effects in different contexts, such as chemical synthesis and biological interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and functional utility. Key analogs include dichlorophenyl, formyl-substituted, and chloroacetyl derivatives of acetonitrile.

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Functional Groups
2-(2-Chloro-4-formylphenyl)acetonitrile Not Provided C₉H₆ClNO ~193.61* 2-Cl, 4-CHO Nitrile, Aldehyde
2-(2,4-Dichlorophenyl)acetonitrile 140-53-4 C₈H₅Cl₂N 186.04 2-Cl, 4-Cl Nitrile
2-(4-Chlorophenyl)-3-oxopropanenitrile 62538-21-0 C₉H₆ClNO 193.61 4-Cl, α-formyl Nitrile, Ketone
2-(4-(2-Chloroacetyl)phenyl)acetonitrile 55844-34-3 C₁₀H₈ClNO 193.63 4-(Cl-Acetyl) Nitrile, Chloroacetyl
3,4-Dichlorophenylacetonitrile 3218-49-3 C₈H₅Cl₂N 186.04 3-Cl, 4-Cl Nitrile

*Estimated based on analogous compounds (e.g., CAS 62538-21-0) .

Key Observations:
  • Substituent Position : The 2-Cl, 4-CHO arrangement in the target compound contrasts with dichloro derivatives (e.g., 2,4-dichloro or 3,4-dichloro), which lack the aldehyde group. This difference enhances electrophilicity at the formyl position, enabling nucleophilic additions (e.g., condensation reactions) .
  • Functional Groups: The formyl group in this compound offers hydrogen-bonding capacity, unlike purely chlorinated analogs. This property is critical in molecular docking, where interactions with amino acid residues (e.g., Lys or Ser) are common .

Physicochemical Properties

Melting Points and Solubility:
  • 2-(2,4-Dichlorophenyl)acetonitrile : Melting point (mp) ~123–125°C (MeCN); highly lipophilic due to dual Cl substituents .
  • 2-(4-Chlorophenyl)-3-oxopropanenitrile : Liquid at room temperature; increased polarity from the ketone group improves solubility in polar aprotic solvents (e.g., DMF or DMSO) .
Reactivity:
  • The formyl group in this compound facilitates reactions such as:
    • Schiff base formation with amines.
    • Nucleophilic aromatic substitution at the 2-Cl position, enhanced by electron-withdrawing groups .
  • In contrast, 2-(2,4-Dichlorophenyl)acetonitrile primarily undergoes halogenation or coupling reactions, as seen in agrochemical syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.